Broad C–X Reactivity Span
The target compound possesses three carbon–halogen bonds spanning a BDE range of approximately 88 kJ·mol⁻¹ (C–I ≈ 240 kJ·mol⁻¹; C–Br ≈ 276 kJ·mol⁻¹; C–Cl ≈ 328 kJ·mol⁻¹), providing the widest reactivity window among all practical di- and tri-halogenated phenol building blocks used in sequential cross-coupling [1]. By contrast, 2-bromo-4-chlorophenol offers only a ∼52 kJ·mol⁻¹ BDE gap (C–Br vs. C–Cl), while 2-bromo-5-iodophenol offers a ∼36 kJ·mol⁻¹ gap (C–I vs. C–Br). The wider span in the target compound reduces the probability of unwanted competitive oxidative addition at the less reactive site when the more reactive site is engaged, a critical advantage when assembling complex polyphenyl or heterocyclic architectures where regiochemical fidelity must be maintained across multiple steps [2][3].
BDE range of ~88 kJ·mol⁻¹ (C–I vs. C–Cl). ~69% wider span than 2-bromo-4-chlorophenol.
Supports selectivity in sequential coupling steps.
Reactivity ordering validated by UV photofragmentation studies.
| Evidence Dimension | Carbon–halogen bond dissociation energy range and number of distinguishable reactive sites |
|---|---|
| Target Compound Data | 3 distinct C–X bonds; BDE range ~88 kJ·mol⁻¹ (240–328 kJ·mol⁻¹); 3 potential sequential cross-coupling sites |
| Comparator Or Baseline | 2-Bromo-4-chlorophenol: 2 C–X bonds; BDE range ~52 kJ·mol⁻¹; 2 potential sites. 2-Bromo-5-iodophenol: 2 C–X bonds; BDE range ~36 kJ·mol⁻¹; 2 potential sites. |
| Quantified Difference | ~69% wider BDE span than 2-bromo-4-chlorophenol; ~144% wider than 2-bromo-5-iodophenol. One additional orthogonal coupling site. |
| Conditions | BDE values from standard thermochemical tables (kJ·mol⁻¹); reactivity ordering validated by UV photofragmentation studies on 4-halophenols and Pd-catalyzed coupling literature [1][3]. |
Why This Matters
A wider C–X reactivity span and an additional orthogonal coupling site eliminate the need for intermediate dehalogenation/rehalogenation steps, reducing synthetic step-count and improving atom economy during complex molecule assembly.
- [1] LibreTexts Chemistry. Bond Energies Table. C–Cl: 328 kJ/mol, C–Br: 276 kJ/mol, C–I: 240 kJ/mol. View Source
- [2] Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed. 2002, 41, 4176–4211. View Source
- [3] Sage, A. G. et al. UV photolysis of 4-iodo-, 4-bromo-, and 4-chlorophenol. J. Chem. Phys. 2013, 138, 164318. View Source
